molecular formula C43H75N6NaO16 B025069 HHPHOCTZHDPWCK-UHFFFAOYSA-M CAS No. 100545-61-7

HHPHOCTZHDPWCK-UHFFFAOYSA-M

Cat. No.: B025069
CAS No.: 100545-61-7
M. Wt: 955.1 g/mol
InChI Key: HHPHOCTZHDPWCK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,6-diisocyanatohexane;1,3-diisocyanato-2-methylbenzene;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol involves multiple steps, each requiring specific reaction conditions. The preparation typically starts with the individual synthesis of each component, followed by their sequential combination under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The isocyanate groups can be reduced to amines.

    Substitution: The diol groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,6-diisocyanatohexane;1,3-diisocyanato-2-methylbenzene;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and isocyanate groups can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Compared to other similar compounds, Sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,6-diisocyanatohexane;1,3-diisocyanato-2-methylbenzene;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and resulting properties.

Properties

CAS No.

100545-61-7

Molecular Formula

C43H75N6NaO16

Molecular Weight

955.1 g/mol

IUPAC Name

sodium;3-(2-aminoethylamino)propanoate;butane-1,4-diol;1,6-diisocyanatohexane;1,3-diisocyanato-2-methylbenzene;2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol

InChI

InChI=1S/C9H6N2O2.C8H12N2O2.C6H10O4.C6H14O2.C5H12N2O2.C5H12O2.C4H10O2.Na/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;11-7-9-5-3-1-2-4-6-10-8-12;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;6-2-4-7-3-1-5(8)9;1-5(2,3-6)4-7;5-3-1-2-4-6;/h2-4H,1H3;1-6H2;1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;7H,1-4,6H2,(H,8,9);6-7H,3-4H2,1-2H3;5-6H,1-4H2;/q;;;;;;;+1/p-1

InChI Key

HHPHOCTZHDPWCK-UHFFFAOYSA-M

Isomeric SMILES

CC1=C(C=CC=C1N=C=O)N=C=O.CC(C)(CO)CO.C(CCCN=C=O)CCN=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO.C(CNCCN)C(=O)[O-].[Na+]

SMILES

CC1=C(C=CC=C1N=C=O)N=C=O.CC(C)(CO)CO.C(CCCN=C=O)CCN=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO.C(CNCCN)C(=O)[O-].[Na+]

Canonical SMILES

CC1=C(C=CC=C1N=C=O)N=C=O.CC(C)(CO)CO.C(CCCN=C=O)CCN=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO.C(CNCCN)C(=O)[O-].[Na+]

Origin of Product

United States

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